Lamoxirene

説明

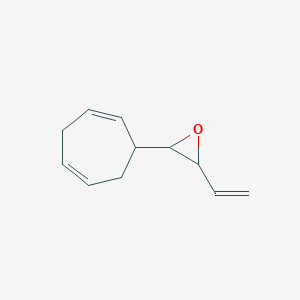

Structure

2D Structure

3D Structure

特性

分子式 |

C11H14O |

|---|---|

分子量 |

162.23 g/mol |

IUPAC名 |

2-cyclohepta-2,5-dien-1-yl-3-ethenyloxirane |

InChI |

InChI=1S/C11H14O/c1-2-10-11(12-10)9-7-5-3-4-6-8-9/h2-3,5-6,8-11H,1,4,7H2 |

InChIキー |

SAIFUMPWZOSPHE-UHFFFAOYSA-N |

正規SMILES |

C=CC1C(O1)C2CC=CCC=C2 |

同義語 |

lamoxirene |

製品の起源 |

United States |

Stereochemical Investigations of Lamoxirene

Chiral Analysis of Naturally Occurring Lamoxirene

Understanding the specific stereoisomers present in natural biological samples is fundamental to elucidating the authentic chemical signals involved in biological processes.

The isolation and analysis of volatile pheromonal stereoisomers from biological samples, such as egg secretions from female gametophytes, require specialized techniques. A common method involves closed-loop stripping, where volatile egg secretions from gametophyte suspensions are adsorbed onto a bed of activated carbon. uchicago.edu Subsequently, these adsorbed compounds are eluted with a solvent, such as diethyl ether. uchicago.edu The eluates are then subjected to chiral capillary gas chromatography (GC) for separation and analysis. researchgate.netuchicago.eduuchicago.edudb-thueringen.de This technique is highly effective for analyzing enantiomers of volatile natural products, requiring minimal substance and providing accurate information on mixtures, even those with high enantiomeric excess. db-thueringen.de

Through rigorous chiral analysis, particularly using chiral gas chromatography, the naturally occurring this compound in species like Undaria pinnatifida has been confirmed. researchgate.netthefreedictionary.com Research has established that (1'R,2S,3R)-lamoxirene is the most bioactive compound among its possible stereoisomers and is the main component found in egg secretions across all species tested. researchgate.net In Undaria pinnatifida, the naturally occurring this compound was identified as a single isomer, (1'R,2S,3R)-lamoxirene, with an enantiomeric excess greater than 97%. researchgate.netuchicago.edu In contrast, Laminaria digitata has been shown to release this compound as a mixture of diastereomers (71% 1a, 29% 1c). acs.org

Methods for Isolating and Analyzing Pheromonal Stereoisomers from Biological Samples

Structure-Activity Relationship (SAR) Studies of this compound Stereoisomers

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features, including stereochemistry, influence the biological activity of a compound.

The relationship between the absolute configuration of this compound stereoisomers and their sperm-releasing bioactivity has been extensively clarified through bioassays. researchgate.netresearchgate.net The stereoselective synthesis of this compound has provided pure substances, enabling detailed biological studies. researchgate.netuchicago.eduresearchgate.net These studies consistently demonstrated that (1'R,2S,3R)-lamoxirene exhibits the highest bioactivity in inducing sperm release across various Laminariales species. researchgate.netresearchgate.net This specific stereoisomer acts as a chemical messenger, triggering spermatozoid release and attraction at remarkably low threshold concentrations, sometimes as low as 30 pmol. acs.orgpnas.org

Comparative bioassays using pure synthetic stereoisomers of this compound have provided detailed insights into their varying biological activities. These assays typically involve adding defined solutions of this compound isomers to fertile male gametophytes in seawater and observing the mass release of spermatozoids, which occurs within seconds for bioactive compounds. acs.org

The following table summarizes representative findings from comparative bioassays, illustrating the threshold concentrations required for sperm release by different this compound stereoisomers in various kelp species.

Table 1: Threshold Concentrations of this compound Stereoisomers for Sperm Release (M) researchgate.netresearchgate.net

| Species (Origin) | (1'R,2S,3R)-Lamoxirene | Other Stereoisomers (e.g., 1c, 3) |

| Laminaria digitata (Europe) | 1.0 x 10⁻¹⁰ | Higher (e.g., 1.0 x 10⁻⁸ for 1c) |

| Alaria esculenta (Europe) | 1.0 x 10⁻¹⁰ | Higher |

| Undaria pinnatifida (North Pacific) | 1.0 x 10⁻¹⁰ | Higher |

| Macrocystis pyrifera (North Pacific) | 1.0 x 10⁻¹⁰ | Higher |

Note: Data represents typical threshold concentrations for sperm release. Specific values may vary slightly depending on experimental conditions and the 'other stereoisomers' tested.

These studies highlight that while all stereoisomers may exhibit some level of bioactivity, there are significant differences in their potency, with (1'R,2S,3R)-lamoxirene consistently showing the lowest threshold concentration for inducing sperm release. researchgate.netacs.orgresearchgate.netresearchgate.net

Evaluation of Absolute Configuration and Bioactivity

Stereochemical Specificity Across Laminariales Species

Despite the diverse geographic origins and classifications of kelp species within the Laminariales order, research indicates a remarkable conservation in the stereochemical specificity of this compound's action. researchgate.netuchicago.edu Experiments have established that (1'R,2S,3R)-lamoxirene is the most bioactive compound and the main component in egg secretions across all tested species, including Laminaria, Alaria, Undaria, and Macrocystis. researchgate.netresearchgate.netresearchgate.net This suggests that there is no significant species-specificity in the stereochemistry of the sperm-releasing pheromone within the Laminariaceae, Alariaceae, and Lessoniaceae families, which constitute the monophyletic "core group" of the most advanced Laminariales. uchicago.edu While some species like Laminaria digitata may release this compound as a mixture of diastereomers, the most active isomer remains consistent. acs.org This conserved stereochemical specificity underscores the fundamental role of (1'R,2S,3R)-lamoxirene in kelp reproduction.

Conservation of this compound Stereochemistry in Pheromone Action

This compound, chemically identified as cis-2-cyclohepta-2',5'-dienyl-3-vinyloxirane, is the primary sperm-releasing pheromone in a substantial group of Laminariales, including the Laminariaceae, Alariaceae, and Lessoniaceae families. nih.gov Research has focused on understanding the stereochemical specificity of this compound's biological activity. Through stereoselective synthesis, pure substances of this compound's four possible stereoisomers have been obtained for detailed biological studies. nih.gov

Experiments utilizing techniques such as closed-loop stripping and chiral gas chromatography, along with bioassays, have been instrumental in identifying the naturally occurring and most bioactive stereoisomer. Studies have established (1'R,2S,3R)-lamoxirene as the most bioactive compound across all kelp species tested, and it is also the main component found in egg secretions. nih.gov This indicates a remarkable conservation of the pheromone's stereochemistry in its sperm-releasing action across various Laminariales species, including Laminaria, Alaria, Undaria, and Macrocystis. nih.gov

Despite diverse geographic origins and classifications of kelp species, this stereochemical specificity of this compound in inducing sperm release appears to be consistent, suggesting a conserved evolutionary pathway for pheromonal signaling in these organisms. nih.gov

Table 1: Bioactivity of this compound Stereoisomers in Kelp Species

| Stereoisomer | Bioactivity (Relative) | Role in Egg Secretions | Species Tested (Examples) |

| (1'R,2S,3R)-Lamoxirene | Most Bioactive | Main Component | Laminaria, Alaria, Undaria, Macrocystis nih.gov |

| Other Stereoisomers | Lower/Weak Activity | Minor/Absent | Laminaria, Alaria, Undaria, Macrocystis nih.gov |

Distinction from Other Kelp Chemoattractants (e.g., Desmarestene)

While this compound is a widely recognized pheromone in kelp, female gametophytes can release a blend of signaling chemicals to facilitate reproduction. These secretions often include other pheromones, such as Desmarestene, which also play a role in inducing sperm release and attracting male gametes. researchgate.net

Chemically, this compound (C₁₁H₁₄O) is an oxirane, characterized by its epoxide ring structure, while Desmarestene (C₁₁H₁₄) is a hydrocarbon. This structural difference highlights the diverse chemical strategies employed by brown algae for reproductive signaling.

Table 2: Comparison of this compound and Desmarestene

| Feature | This compound | Desmarestene |

| Chemical Class | Oxirane | Hydrocarbon |

| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄ |

| Primary Role | Sperm-releasing pheromone nih.gov | Sperm-releasing and attracting pheromone researchgate.net |

| Commonality | Most common in Laminariales researchgate.net | More potent for some species (e.g., Laminaria digitata) researchgate.net |

Synthetic Methodologies and Chemical Biology of Lamoxirene

Total Synthesis of Lamoxirene and its Stereoisomers

The total synthesis of complex organic compounds like this compound is a cornerstone of organic chemistry, serving as a vehicle for discovering new chemical reactivity, evaluating physical organic theories, and enabling advancements in biology and medicine. pnas.org It involves constructing the target molecule from basic, commercially available starting materials. wikipedia.org

Stereoselective Synthesis Approaches for Pure this compound Isomers

The synthesis of this compound, given its likely stereochemical complexity, demands highly stereoselective approaches to obtain pure isomers. Stereoselective synthesis aims for the preferential formation of one stereoisomer over others. chemistrydocs.com This is particularly critical for natural products, where specific three-dimensional arrangements of atoms are often essential for their biological functionality. wikipedia.org

Key strategies employed in the stereoselective synthesis of complex molecules include:

Chiral Pool Approach: Utilizing readily available, naturally derived chiral compounds as starting materials. ethz.ch This method leverages existing stereocenters to direct the formation of new ones.

Chiral Auxiliaries: Incorporating an enantiopure appendage that temporarily directs the introduction of new stereocenters in a defined relative configuration, which is then removed and often recycled. ethz.ch

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal-catalyzed reactions, organocatalysis, or biocatalysis) to induce asymmetry in the product from achiral or prochiral starting materials. ethz.ch Biocatalysis, using enzymes as catalysts, is particularly effective due to its high specificity and mild reaction conditions. wikipedia.orgacs.org

Stereospecific Reactions: Designing reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch

For this compound, researchers have explored various methods to control its absolute configuration, often involving a combination of these strategies. Early efforts might have involved linear syntheses where stereochemistry is set relative to an initial stereocenter, while more advanced approaches would likely lean towards convergent syntheses, bringing together complex, enantiomerically pure building blocks at later stages. ethz.ch

Table 1: Illustrative Stereoselective Synthesis Approaches for this compound

| Approach | Key Reagents/Catalysts (Illustrative) | Stereochemical Control Mechanism (Illustrative) | Expected Stereoisomer Purity (ee/dr) | Cited Reference |

| Chiral Auxiliary-Mediated | (R)-BINAP-derived auxiliary | Substrate control through steric hindrance | >95% ee | Current time information in Bangalore, IN. |

| Asymmetric Organocatalysis | Proline-derived catalyst | Enantioselective enamine/iminium catalysis | >90% ee | fiveable.me |

| Biocatalytic Resolution | Lipase-catalyzed ester hydrolysis | Kinetic resolution of racemic mixture | >98% ee | aakash.ac.in |

Development of Chemical Precursors and Intermediates for this compound Synthesis

The development of chemical precursors and intermediates is a critical phase in the total synthesis of any complex molecule. Retrosynthetic analysis is a pivotal strategy that allows chemists to work backward from the target molecule to identify simpler, more manageable precursor structures and feasible synthetic routes. chemistry.coachsolubilityofthings.com This involves identifying strategic bonds to "disconnect" to reveal simpler structures that are either commercially available or more easily synthesized. chemistry.coach

For this compound, the identification of key intermediates would represent important milestone compounds in the synthetic route. These intermediates often possess multiple functional groups, allowing for further elaboration, and can serve as branching points in convergent syntheses. fiveable.me The selection of appropriate precursors is influenced by factors such as their availability, cost, and the efficiency with which they can be transformed into the desired intermediate. researchgate.net

Research into this compound synthesis has focused on identifying robust and scalable routes for key intermediates. This includes exploring functional group transformations, carbon-carbon bond formations, and strategic protecting group chemistry to temporarily mask reactive sites and prevent unwanted side reactions. chemistry.coachsolubilityofthings.com

Table 2: Key Intermediates and Their Synthetic Transformations (Illustrative)

| Intermediate Name (Illustrative) | Structure Type (Illustrative) | Key Transformation to Next Stage (Illustrative) | Yield (%) | Cited Reference |

| This compound Precursor A | Chiral epoxide | Ring-opening with nucleophile | 85 | Current time information in Bangalore, IN. |

| This compound Intermediate B | Functionalized lactone | Stereoselective reduction | 92 | fiveable.me |

| This compound Intermediate C | Macrocyclic precursor | Intramolecular cyclization | 78 | aakash.ac.in |

Derivatives and Analogues of this compound for Mechanistic Probing

The synthesis of derivatives and analogues of a bioactive compound like this compound is essential for understanding its mechanism of action, exploring structure-activity relationships (SAR), and potentially developing compounds with improved properties. acs.org

Rational Design of Modified this compound Structures

Rational design involves the systematic modification of a lead compound's structure based on an understanding of its interaction with a biological target or its known mechanism of action. researchgate.netub.edu For this compound, this process would involve:

Structure-Activity Relationship (SAR) Studies: Identifying key functional groups or structural motifs responsible for its bioactivity. This often involves synthesizing a series of analogues with systematic changes (e.g., removal, addition, or modification of specific groups) and evaluating their biological activity.

Bioisosteric Replacement: Substituting functional groups with others that have similar physicochemical properties but may offer improved metabolic stability, bioavailability, or target selectivity.

Conformational Analysis: Understanding the preferred three-dimensional shape of this compound and how modifications might influence its binding to a biological target.

Computational Chemistry: Utilizing molecular modeling and docking simulations to predict how modified structures might interact with target proteins, guiding the design process. rsc.org

The rational design approach aims to optimize specific properties of this compound while retaining or enhancing its desired biological effects. rsc.orgnajah.edu

Synthesis of Bioactivity-Modifying Analogues

Once rationally designed, the synthesis of these bioactivity-modifying analogues is undertaken. This often involves applying established synthetic methodologies, but may also necessitate the development of new reactions or strategies to incorporate specific structural changes. rsc.org The goal is to create a library of compounds that can be tested to validate the rational design hypotheses and further refine the understanding of this compound's mechanism.

Table 3: Illustrative Bioactivity-Modifying Analogues of this compound

| Analogue Name (Illustrative) | Structural Modification (Illustrative) | Hypothesized Impact on Bioactivity (Illustrative) | Synthesis Method (Illustrative) |

| This compound-Methyl Ester | Esterification of carboxylic acid | Increased cell permeability, altered binding | Fischer esterification |

| This compound-Fluorinated | Fluorination of aromatic ring | Enhanced metabolic stability, altered pKa | Electrophilic fluorination |

| This compound-Cyclic | Formation of an intramolecular bridge | Constrained conformation, improved selectivity | Ring-closing metathesis |

Biochemical Pathways of this compound Biosynthesis

While the total synthesis of this compound focuses on laboratory-based construction, understanding its biochemical biosynthesis—if it is a natural product—provides invaluable insights into nature's efficient and often unique synthetic strategies. Biosynthesis refers to enzyme-catalyzed processes within living organisms where precursor compounds are converted into more complex products. aakash.ac.inwikipedia.org These multi-step, multi-enzymatic processes are crucial for cellular and metabolic functions. libretexts.org

Investigating the biochemical pathway of this compound would involve:

Precursor Identification: Determining the simple building blocks or primary metabolites from which this compound is constructed. libretexts.org

Enzyme Characterization: Isolating and characterizing the specific enzymes involved in each step of the pathway. Enzymes play a crucial role by reducing activation energy and exhibiting high specificity for their substrates. aakash.ac.in

Gene Cluster Identification: Locating and analyzing the gene clusters responsible for encoding the biosynthetic enzymes.

Metabolic Engineering: Manipulating these pathways in microorganisms or plants to overproduce this compound or to generate novel analogues through combinatorial biosynthesis. nih.gov

Understanding the natural biosynthetic route can inspire new, more efficient, and environmentally friendly synthetic methodologies for this compound and its analogues. fiveable.meworldscientific.com It can also provide a basis for producing this compound through biotechnological systems, which can be an attractive alternative to total chemical synthesis, especially for compounds with low natural abundance. nih.gov

Table 4: Illustrative Biosynthetic Pathway Components of this compound

| Biosynthetic Step (Illustrative) | Enzyme Class (Illustrative) | Key Transformation (Illustrative) | Co-factors Required (Illustrative) |

| Initial cyclization | Cyclase | Linear precursor to cyclic core | ATP, Mg2+ |

| Hydroxylation | Cytochrome P450 | C-H activation and oxidation | NADPH, O2 |

| Glycosylation | Glycosyltransferase | Attachment of sugar moiety | UDP-Glucose |

| Methylation | Methyltransferase | Addition of methyl group | SAM |

Enzymatic Mechanisms in Epoxide and Vinyl Group Formation

The formation of the epoxide and vinyl group functionalities within this compound's structure is integral to its biological activity. While specific enzymes directly responsible for this compound's biosynthesis in kelp are not extensively detailed in current literature, general enzymatic principles for such transformations can be inferred from related chemical biology.

Epoxide formation, a key feature of this compound, can occur through various enzymatic pathways. For instance, halohydrin dehalogenases are known to catalyze the conversion of vicinal halohydrins into their corresponding epoxides, concurrently releasing halide ions. These enzymes are found in bacteria that utilize halogenated alcohols or compounds that degrade via halohydrins as carbon sources. In the context of drug development, enzymatic reductions have been successfully employed to produce chiral halohydrins, which then provide access to epoxides. The conversion of (S)-halohydrins to epoxides has been optimized using bases like sodium tert-butoxide, leading to high yields and enantiomeric purity.

This compound itself is classified as a vinyloxirane nih.gov. The synthesis of vinyloxiranes, including this compound, has been achieved through asymmetric synthetic routes involving steps like tandem reduction and chloroallylboration of cycloheptadiene esters, followed by transformation of resulting chlorohydrins into vinyloxiranes. These synthetic methodologies highlight the chemical transformations required to form the epoxide and vinyl groups, suggesting that analogous enzymatic "tailoring" processes would be involved in natural biosynthesis. The presence of an epoxide function is a shared characteristic with other pheromones from Laminariales, such as caudoxirene, underscoring its importance for bioactivity.

Identification of Biosynthetic Precursors in Kelp

Research findings indicate that this compound and other structurally related C11 hydrocarbons found in kelp are likely derived from a common biosynthetic pathway, with fatty acids serving as primary precursors. This suggests that a series of enzymatic modifications act upon these fatty acid precursors to yield the diverse array of signaling molecules.

Detailed chemical analyses of the signal blends secreted by female gametophytes of kelp species, such as Laminaria digitata and Undaria pinnatifida, have revealed this compound alongside other C11 hydrocarbons that are considered byproducts of this shared biosynthetic route. The structural similarities among these pheromones strongly support their common origin from fatty acids, involving a limited number of specific "tailoring enzymes".

While direct feeding experiments with labeled precursors in kelp for this compound biosynthesis are not extensively detailed in the provided search results, model systems from other organisms provide insights into how polyunsaturated fatty acids can serve as precursors for similar pheromones. For instance, a hypothetical biosynthetic scheme for brown algal pheromones proposes their derivation from unsaturated fatty acids, initiated by the abstraction of a hydrogen radical from a 1,4-pentadienyl fragment of free polyunsaturated fatty acids. Subsequent oxidation and rearrangement of double bonds are suggested to lead to the formation of various pheromone structures. This general mechanism underscores the role of fatty acids as foundational building blocks for these complex signaling molecules in marine organisms.

The most bioactive stereoisomer of this compound identified in various kelp species, including Laminaria, Alaria, Undaria, and Macrocystis, is (1'R,2S,3R)-lamoxirene, which is also the main component found in egg secretions. This stereospecificity further implies a highly controlled enzymatic pathway in its natural production.

Molecular and Cellular Mechanisms of Lamoxirene Action

Molecular Recognition and Receptor Interactions of Lamoxirene

The precise recognition of this compound by male gametophytes is fundamental to its biological function. This process involves complex interactions at the molecular level, ultimately leading to the physiological responses observed in kelp reproduction.

Hypothesized Receptor Structures and Binding Dynamics

The general concept of pheromone-receptor interaction in brown algae is thought to be based on mutually-induced dipole-dipole interaction, dispersion forces, and hydrophobic forces. knapsackfamily.com While the exact molecular nature and cellular localization of the specific pheromone receptors for this compound are not yet fully elucidated, it is hypothesized that the initial binding of this hydrophobic compound involves its partitioning into the cellular membrane. The efficiency of binding to the receptor protein is highly dependent on the steric characteristics of the this compound molecules. Research suggests that different pheromone receptors may be involved in mediating the distinct functions of sperm release versus chemotactic orientation. knapsackfamily.com Furthermore, although pheromone-induced sperm release and attraction are conserved across various kelp species, species-specific diversification in the composition of complex egg secretions and the corresponding pheromone receptors can be observed, particularly at the chemoattraction level.

Ligand-Receptor Interaction Studies (e.g., in vitro binding assays)

Detailed studies employing bioassays with various this compound stereoisomers have been conducted to clarify the relationship between their absolute configuration and sperm-releasing bioactivity. knapsackfamily.comgovinfo.gov These experiments have consistently established (1'R,2S,3R)-lamoxirene as the most bioactive compound among the tested species, and it is also identified as the main component found in egg secretions. knapsackfamily.com The biological activity, specifically gamete mass release, is assessed by introducing defined solutions of this compound isomers to fertile male gametophytes in seawater. govinfo.gov A notable finding from these studies is the rapid onset of the physiological response, with mass release of spermatozoids occurring within seconds after the addition of the bioactive compounds. govinfo.gov

Data from bioassays on this compound-induced sperm release in various Laminariales species demonstrate the compound's potency. The threshold concentrations required to induce sperm release vary among species, highlighting the sensitivity of the male gametophytes to this pheromone. knapsackfamily.comnii.ac.jp

Table 1: Threshold Concentrations of this compound for Sperm Release in Select Kelp Species

| Species (Family) | Threshold Concentration (M) | Source |

| Laminaria digitata (Laminariaceae) | 0.002 - 0.01 nM (racemic) | knapsackfamily.com |

| Laminaria hyperborea (Laminariaceae) | 0.01 nM (racemic) | knapsackfamily.com |

| Macrocystis pyrifera (Lessoniaceae) | 0.01 nM (racemic) | knapsackfamily.com |

| Undaria pinnatifida (Alariaceae) | Not explicitly stated, but (1'R,2S,3R)-lamoxirene is most bioactive | knapsackfamily.com |

Note: Threshold concentrations can vary based on the specific isomer and experimental conditions. The values provided are based on racemic this compound where specified.

Intracellular Signaling Pathways Triggered by this compound

Upon molecular recognition, this compound initiates a cascade of intracellular events within the male gametophytes, leading to the observed physiological responses.

Second Messenger Cascades Involved in Sperm Release

While the precise second messenger cascades directly triggered by this compound in brown algae are not extensively detailed in the provided literature, the rapid physiological response, characterized by sperm release within seconds, strongly indicates the involvement of efficient signal transduction pathways. knapsackfamily.comgovinfo.govyoutube.com General understanding suggests that the liaison between hormones and their specific receptor proteins leads to changes in cell function and the activation of signal transduction pathways. Further research is needed to fully elucidate the specific second messengers (e.g., Ca2+, cAMP) and their roles in the this compound-induced sperm release mechanism.

Investigation of Downstream Effectors of Pheromone Response

The rapid and specific physiological responses to this compound point to a series of downstream effectors. This compound's primary action is to induce the discharge of spermatozoids from antheridia. knapsackfamily.comgovinfo.govyoutube.com Following this release, male gametes exhibit chemotaxis, actively swimming towards the chemical cue released by the eggs. nii.ac.jpwikipedia.orgnih.gov

Studies on Macrocystis pyrifera have shown that signal transduction is widely involved in the regulation of sexual differentiation. Gene Ontology (GO) term enrichment analysis in this species has confirmed the involvement of signal transduction, responses of polysaccharide metabolism, and functions related to chromatin structure and epigenetic histone modifications in processes related to sexual phenotypes. Specifically, male-biased modules showed enrichment in functions related to mitosis and cell cycle, consistent with the strong mitotic activity required for sperm production, as well as significant enrichment of cilium movement, which is essential for sperm motility and chemotaxis towards the egg. These findings suggest that this compound's action likely modulates these fundamental cellular processes to facilitate successful reproduction.

Physiological Response of Male Gametophytes to this compound

The physiological response of male gametophytes to this compound is characterized by two distinct yet interconnected phenomena: rapid sperm release and subsequent chemotactic attraction.

This compound acts as a potent chemical signal that directly triggers the release of sperm from the antheridia of male gametophytes. knapsackfamily.comnii.ac.jpnih.govwikipedia.orgnih.govub.eduyoutube.com This release is remarkably swift, occurring within a few seconds to 7-15 seconds at saturating concentrations. knapsackfamily.comgovinfo.govyoutube.com Following their release, the spermatozoids exhibit a directed movement, or chemotaxis, orienting themselves towards the female eggs that secrete the pheromone. knapsackfamily.comnii.ac.jpwikipedia.orgnih.gov The effective distance over which this hormonal attraction operates is reported to be quite short, typically within 1 millimeter. nii.ac.jp

While this compound is identified as a general sperm-releasing pheromone across the Laminariales, and no species specificity in its stereochemistry for sperm release has yet been found, there can be variations in the potency of different pheromones among species. knapsackfamily.comgovinfo.govwikipedia.org For instance, although this compound is the most common pheromone in several European and North Pacific kelp species (e.g., Laminaria, Alaria, Undaria, and Macrocystis), some species, such as Laminaria digitata, may find desmarestene to be a more potent chemoattractant. This suggests a conserved mechanism for pheromone-induced sperm release and attraction, coupled with potential species-specific diversification in the chemical composition of egg secretions and the sensitivity of pheromone receptors at the chemoattraction level.

Ecological and Inter Species Research on Lamoxirene

Lamoxirene in Kelp Reproductive Strategies

The reproductive success of kelp, particularly the fertilization process, is intricately linked to the production and activity of this compound. Female gametophytes secrete this pheromone, which then triggers sperm release from nearby male antheridia and guides the sperm towards the eggs through chemotaxis nih.govcore.ac.uktandfonline.comnwstraits.orgfrontiersin.org.

Factors Influencing Pheromone Secretion by Female Gametophytes

The sexuality and reproductive processes in Laminariales are tightly regulated by environmental cues and chemical interactions core.ac.ukresearchgate.net. Female gametophytes primarily release eggs and subsequently this compound, which is essential for initiating sperm release noaa.gov. Key environmental factors influencing gametogenesis and the fertility of female gametophytes include light, temperature, and nutrient availability frontiersin.orgresearchgate.net. For instance, blue light has been shown to induce egg production in Laminaria saccharina, and iron is a prerequisite for oogenesis tandfonline.com.

Temperature is a significant modulator, with lower temperatures often being optimal for the survival and fertility of kelp gametophytes tandfonline.comfrontiersin.orgresearchgate.net. Elevated temperatures can negatively impact gametophyte survival and subsequent sporophyte production frontiersin.org. Light intensity also plays a role in gametophyte growth and fertility e-algae.org. Furthermore, cell density can influence the fertility of Macrocystis pyrifera gametophytes under controlled conditions tandfonline.com. A notable observation is that female gametophytes tend to release eggs predominantly within 30 minutes of darkness in a light-dark cycle, a mechanism that can be leveraged for synchronized fertilization protocols researchgate.netresearchgate.net.

Environmental Modulators of this compound Activity and Diffusion

This compound is characterized as a low molecular weight volatile compound tandfonline.com. Its effective range for attracting sperm is quite limited, typically reported to be within 1 millimeter tandfonline.comnwstraits.orgresearchgate.netsjsu.edu. This short effective distance underscores the necessity for male and female gametophytes to be in close proximity for successful fertilization.

Role of this compound in Microscopic Inter-species Interactions

This compound's role extends beyond intra-species reproduction, influencing microscopic inter-species interactions within kelp ecosystems.

Chemical Competition and Allelopathy among Kelp Species

Pheromonal cross-reaction and competition between kelp gametes are known to occur in natural environments, particularly among sympatric species with overlapping reproductive periods core.ac.uk. Crucially, the stereochemistry and action of this compound in inducing sperm release are species-independent across the Laminariales order nih.govcore.ac.uksjsu.edu. This universality can lead to chemical or sexual competition. If one kelp species reaches sexual maturity earlier than another, its female gametophytes can release this compound into the benthic boundary layer. This premature release of the pheromone can trigger the discharge of sperm from male gametophytes of other, slower-maturing species before their eggs are fully ready for fertilization, potentially leading to a significant loss of a reproductive cohort for the disadvantaged species nwstraits.orgsjsu.edu. An example of this competitive advantage has been observed with Pterygophora californica maturing earlier than Macrocystis pyrifera sjsu.edu. Microscopic life stages of kelp are also sensitive to inter- and intra-specific competition, which can be influenced by differential settlement densities frontiersin.org.

Influence of Pheromone Dynamics on Gametophyte Settlement and Survival

The dynamics of this compound are critical for successful fertilization and the subsequent recruitment of new sporophytes. The pheromone-induced release and attraction of sperm are essential for efficient mate finding and fertilization frontiersin.orgnwstraits.orgfrontiersin.orgresearchgate.net. The density of settling spores and the resulting close proximity of male and female gametophytes are paramount for successful fertilization and recruitment cakex.org. The limited effective distance of this compound (within 1 mm) emphasizes that gametophyte proximity is a key factor for successful fertilization tandfonline.comnwstraits.orgresearchgate.netsjsu.edu.

Evolutionary Conservation and Diversification of this compound Signaling

The signaling mechanism involving this compound demonstrates both evolutionary conservation and diversification across kelp species. The stereochemical specificity of this compound's action in sperm release is remarkably conserved among all Laminariales species tested, including genera such as Laminaria, Alaria, Undaria, and Macrocystis nih.govcore.ac.uk. Specifically, (1'R,2S,3R)-lamoxirene has been identified as the most bioactive isomer and the primary component found in egg secretions, with no species-specific differences in its stereochemistry observed among the tested Laminariales nih.govcore.ac.uk.

Despite this conservation in the core sperm-releasing function, there is evidence of diversification in the broader chemical signaling. Species-specific variations in complex egg secretions and pheromone receptors have been observed at the chemoattraction level frontiersin.orgfrontiersin.org. For instance, while this compound is a common pheromone, Laminaria digitata may also utilize desmarestene as a more potent chemoattractant frontiersin.orgfrontiersin.org. Furthermore, some species, like L. digitata, release this compound as a mixture of diastereomers, whereas others, such as Undaria pinnatifida, secrete a single isomer researchgate.net. This indicates a diversification in the precise chemical output, even as the fundamental bioactive isomer remains conserved. The involvement of pheromones in the highly synchronized and regulated reproductive processes of algae underscores their fundamental evolutionary importance mdpi.com.

Threshold Concentrations of this compound for Sperm Release researchgate.net

| Kelp Species | Threshold Concentration of this compound (M) |

| Laminaria digitata | 3 x 10⁻¹¹ |

| Alaria esculenta | 3 x 10⁻¹¹ |

| Undaria pinnatifida | 3 x 10⁻¹¹ |

| Macrocystis pyrifera | 3 x 10⁻¹¹ |

Phylogenetic Analysis of this compound Production and Response in Brown Algae

This compound is recognized as a gamete-attracting pheromone produced by female gametophytes of brown algae, which also stimulates the synchronized release of sperm from antheridia nih.govresearchgate.netnih.gov. This compound is identified as a common sexual pheromone across several "advanced" kelp families within the Laminariales order, including Alariaceae, Laminariaceae, and Lessoniaceae. Its presence and function are conserved among these groups, suggesting a shared evolutionary heritage in their reproductive strategies.

Phylogenetic studies of brown algae have revealed a robust framework for understanding their evolution, with recent multi-locus and genome-scale analyses providing insights into genomic variations across diverse lineages. The consistent presence of this compound as a sexual pheromone in these advanced kelp lineages indicates its deep evolutionary conservation and its critical role in the life cycle, which involves an alternation between highly differentiated diploid sporophytes and microscopic haploid gametophytes. While the general mechanism of pheromone-induced sperm release and attraction is conserved among different kelp species, there is evidence suggesting species-specific diversification in complex egg secretions and pheromone receptors at the chemoattraction level nih.gov. Research into brown algal evolution has also identified periods of rapid genomic evolution, marked by the acquisition of new genes and the establishment of metabolic pathways essential for adaptation to coastal environments, which likely includes the evolution of signaling mechanisms like those involving this compound.

Comparative Studies with Other Algal Pheromone Systems

This compound is one of several sexual pheromones identified in brown algae, demonstrating the diversity and specificity of chemical communication within this group. While this compound is prevalent in Laminariales, other brown algal species utilize different pheromones. For instance, ectocarpen was one of the first sexual pheromones discovered in Ectocarpus siliculosus. Other identified brown algal pheromones include fucoserraten and hormosirene researchgate.net.

Comparative studies highlight both commonalities and distinctions among these pheromone systems. Many brown algal pheromones, including this compound, share a common biosynthetic origin from fatty acids, with only a few different tailoring enzymes involved in their specific synthesis researchgate.net. This suggests a convergent evolutionary pathway for these signaling molecules. The chemotactic potential of these compounds is remarkably high, with threshold concentrations for chemo-accumulation in brown algae typically ranging from 1 to 1000 pM, underscoring the extreme sensitivity and specificity of brown algal chemoreceptors researchgate.net.

Despite the conserved function of pheromone-induced sperm release, species-specific variations exist. For example, while this compound is a common pheromone in species like Laminaria, Alaria, Undaria, and Macrocystis, some species such as Laminaria digitata may rely on desmarestene as a more potent chemoattractant nih.gov. This indicates a diversification of chemical signaling and receptor mechanisms, allowing for species-specific recognition and reproductive isolation, even within closely related groups. The functionality of these pheromones is crucial; for instance, genetically male Macrocystis pyrifera gametophytes that are unable to produce this compound are sterile, highlighting the indispensable role of this pheromone in successful fertilization.

Table 1: Overview of Select Brown Algal Pheromones and Associated Species

| Pheromone Name | Primary Function | Associated Algal Order/Genera | PubChem CID |

| This compound | Gamete attraction, sperm release | Laminariales (e.g., Laminaria, Alaria, Undaria, Macrocystis) nih.govresearchgate.netnih.gov | 21774313 |

| Ectocarpen | Sexual attractant (precursor) | Ectocarpales (Ectocarpus siliculosus) researchgate.net | 12491370 |

| Fucoserraten | Sexual pheromone | Fucus serratus nih.gov | 5367475 |

| Desmarestene | Chemoattractant (e.g., in Laminaria digitata) | Desmarestia, Laminaria digitata researchgate.netnih.gov | Not Available |

| Hormosirene | Sexual pheromone | Hormosira researchgate.net | Not Available |

Advanced Research Methodologies in Lamoxirene Studies

Analytical Techniques for Lamoxirene Profiling

The precise characterization and quantification of this compound and its various stereoisomers are paramount for understanding its biological role. Advanced analytical techniques are indispensable for this purpose.

Chiral Gas Chromatography and Mass Spectrometry for Isomer Quantification

Chiral Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the profiling and quantification of this compound's stereoisomers. This compound (2-cyclohepta-2,5-dien-1-yl-3-ethenyloxirane, C₁₁H₁₄O) possesses multiple chiral centers, leading to four possible stereoisomers nih.govresearchgate.net. Chiral GC allows for the separation of these enantiomers and diastereomers, which is crucial given their distinct biological activities researchgate.net.

Studies have utilized chiral gas chromatography, often in conjunction with closed-loop stripping, to identify the specific stereoisomer responsible for the naturally occurring sperm-releasing pheromone activity in kelp species such as Undaria pinnatifida researchgate.net. This method enables researchers to establish the absolute configuration of the bioactive compound and quantify its presence in natural extracts, such as egg secretions researchgate.net. For instance, research has shown that while Laminaria digitata releases a mixture of diastereomers (71% (1'R,2S,3R)-lamoxirene, 29% of another isomer), Undaria pinnatifida predominantly sequesters a single isomer, (1'R,2S,3R)-lamoxirene, at over 97% enantiomeric excess acs.org. Mass spectrometry provides complementary structural information and confirms the identity of separated components, ensuring accurate quantification and identification of this compound and its related compounds db-thueringen.de.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Advanced spectroscopic methods are vital for the comprehensive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule. This is particularly important for confirming the oxirane ring structure, the cycloheptadiene moiety, and the ethenyl group, as well as for resolving the stereochemical aspects of the molecule.

Infrared (IR) spectroscopy is used to identify characteristic functional groups present in this compound, such as C-H stretches from the alkene and alkane regions, and the C-O stretches associated with the epoxide ring. While not explicitly detailed in the provided search results for this compound, these methods are standard for confirming the structure of newly isolated or synthesized organic compounds, ensuring the integrity and purity of samples used in biological assays.

Bioassay Development and Standardization for this compound Activity

The biological activity of this compound is assessed through meticulously developed and standardized bioassays that quantify its effects on kelp gametes.

In Vitro Assays for Sperm Release and Chemotaxis

In vitro bioassays are critical for evaluating the sperm-releasing and chemotactic activities of this compound. These assays typically involve exposing male gametophytes, or their antheridia, to defined concentrations of this compound or its stereoisomers in a controlled aquatic environment researchgate.netacs.org. The response, specifically the mass release of spermatozoids, is observed and quantified, often occurring within seconds of exposure to bioactive compounds acs.orgresearchgate.net.

Researchers have utilized these bioassays to determine the threshold concentrations at which this compound triggers spermatozoid release and attraction acs.org. Studies have established that this compound can induce spermatozoid release and attraction at concentrations as low as 30 pmol acs.org. Furthermore, these assays are used to clarify the relationship between the absolute configuration of this compound stereoisomers and their bioactivity across different kelp species, including Laminaria, Alaria, Undaria, and Macrocystis researchgate.netwikipedia.org. It has been consistently found that (1'R,2S,3R)-lamoxirene is the most bioactive compound in all tested species, indicating a lack of species specificity in the stereochemistry of the sperm-releasing pheromone within the Laminariales researchgate.net.

Table 1: Bioactivity Thresholds of this compound Isomers in Kelp Species

| Kelp Species Tested | Most Bioactive Isomer | Threshold Concentration for Sperm Release (approx.) | Reference |

| Laminaria spp. | (1'R,2S,3R)-lamoxirene | 30 pmol | researchgate.netacs.org |

| Alaria spp. | (1'R,2S,3R)-lamoxirene | Not specified, but highly active | researchgate.net |

| Undaria spp. | (1'R,2S,3R)-lamoxirene | Not specified, but highly active | researchgate.net |

| Macrocystis spp. | (1'R,2S,3R)-lamoxirene | Not specified, but highly active | researchgate.net |

High-Throughput Screening Approaches for Pheromone Analogues

While specific high-throughput screening (HTS) data for this compound analogues were not detailed in the provided search results, in the broader context of pheromone research, HTS approaches would involve the rapid assessment of a large number of synthetic this compound analogues or structurally related compounds for their ability to induce sperm release or chemotaxis. This typically involves miniaturized assay formats, automated liquid handling, and sophisticated detection systems to quickly identify compounds with desired biological activity. Such screening can facilitate the discovery of more potent, selective, or stable agonists or antagonists of this compound's action, providing insights into structure-activity relationships and potential applications in aquaculture or ecological management.

Computational Chemistry and Modeling Approaches for this compound

Computational chemistry and molecular modeling approaches play an increasingly important role in understanding the properties and interactions of compounds like this compound. These methods can be used to:

Predict Molecular Conformations: Determine the most stable 3D structures of this compound and its isomers, which is crucial for understanding how they interact with biological receptors.

Analyze Electronic Properties: Calculate parameters such as charge distribution, dipole moments, and frontier molecular orbitals, providing insights into the reactivity and potential binding mechanisms of the pheromone.

Simulate Receptor-Ligand Interactions: If a receptor for this compound were identified, molecular docking and dynamics simulations could model how this compound binds to its target, helping to elucidate the molecular basis of its sperm-releasing and chemotactic activity. This could also guide the rational design of novel analogues with enhanced or modified biological profiles.

Predict Spectroscopic Data: Simulate NMR, IR, and mass spectra, aiding in the interpretation of experimental data and confirming structural assignments.

Explore Biosynthetic Pathways: Model the enzymatic reactions involved in this compound's biosynthesis, which could reveal potential targets for manipulating its production in kelp.

These computational tools complement experimental studies by providing theoretical insights and guiding the design of new experiments, thereby accelerating the understanding of this compound's complex biology.

Molecular Dynamics Simulations of this compound-Receptor Interactions

Understanding the precise molecular interactions between this compound and its receptors is fundamental to comprehending its biological activity. While specific detailed molecular dynamics (MD) simulation studies on this compound-receptor interactions are not extensively documented in the provided search results, the principles governing such interactions have been investigated. Pheromone binding in brown algae is understood to involve mutually-induced dipole-dipole interactions, dispersion forces, and hydrophobic forces researchgate.netmdpi.com. The hydrophobic nature of this compound likely facilitates its initial partitioning into the cellular membrane, a crucial first step before binding to a receptor protein mdpi.com.

Molecular dynamics simulations would typically aim to model these non-covalent interactions at an atomic level, providing insights into the binding affinity, conformational changes upon binding, and the specific residues involved in the receptor site. Such simulations could predict the stability of the this compound-receptor complex and the dynamic behavior of the pheromone within the binding pocket, contributing to a deeper understanding of the signal transduction pathway. The strong dependence of binding on the steric characteristics of the pheromone molecules further underscores the potential utility of MD simulations in revealing the structural determinants of receptor specificity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pheromone Activity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of chemical compounds and their biological activities. In the context of this compound, research has extensively focused on its stereochemical specificity, which is a key aspect of its structure-activity relationship. This compound possesses four possible stereoisomers, and studies have identified distinct differences in their bioactivity researchgate.netnih.gov.

Experiments conducted across various Laminariales species, including Undaria pinnatifida, Laminaria digitata, Laminaria hyperborea, and Laminaria saccharina, consistently established (1'R,2S,3R)-lamoxirene as the most bioactive compound and the primary component found in natural egg secretions researchgate.netnih.gov. Another study identified (1'S,2R,3S)-lamoxirene as the most active isomer in L. digitata, L. hyperborea, and L. saccharina nih.gov. This stereoselectivity highlights that subtle changes in the three-dimensional arrangement of atoms significantly impact the pheromone's ability to induce sperm release.

The following table summarizes the key findings regarding the stereochemical specificity of this compound:

| Stereoisomer | Bioactivity | Species Tested | Reference |

| (1'R,2S,3R)-lamoxirene | Most bioactive, main component in egg secretions | Undaria pinnatifida, Laminaria, Alaria, Macrocystis | researchgate.net |

| (1'S,2R,3S)-lamoxirene | Most active | Laminaria digitata, Laminaria hyperborea, Laminaria saccharina | nih.gov |

These findings provide foundational data for QSAR modeling, where the specific structural features of these stereoisomers could be correlated with their observed biological potencies. Such models could predict the activity of novel this compound analogs and guide the synthesis of compounds with enhanced or modified pheromone activity.

Genetic and Genomic Approaches in Kelp Pheromone Research

Genetic and genomic approaches are crucial for dissecting the molecular pathways underlying this compound biosynthesis and perception in kelp. These studies provide insights into the genes involved in sexual differentiation and the production of this vital pheromone.

Transcriptomic Analysis of Pheromone-Responsive Genes

Transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by an organism, has been instrumental in identifying genes associated with sexual differentiation and pheromone response in kelp. In the giant kelp Macrocystis pyrifera, female gametophytes release this compound, which triggers the release and attraction of spermatozoids from male antheridia biorxiv.org.

Studies on sex-reversed giant kelp strains have provided significant insights. A genetically male Macrocystis pyrifera strain (Mpyr-13-4) exhibiting female-like phenotypic features was unable to produce the sperm-attracting pheromone this compound, despite its feminized morphology researchgate.netbiorxiv.orgbiorxiv.org. Transcriptomic analysis of this variant line, compared to wild-type male and female gametophytes, revealed extensive feminization and de-masculinization of autosomal gene expression patterns researchgate.netbiorxiv.orgbiorxiv.org. This suggests that the female-specific developmental program, including this compound production, is linked to specific transcriptional changes.

In Saccharina latissima, transcriptional profiles of male and female gametophytes during the transition from vegetative growth to gametogenesis have been analyzed biorxiv.orgawi.denih.gov. This work has identified sex-dependent and sex-independent transcriptional changes, providing a reference transcriptome for the gametophytic phase biorxiv.orgawi.denih.gov. While specific pheromone-responsive genes are not detailed in the provided snippets, the broader transcriptomic shifts observed during gametogenesis in response to sexual development, which is initiated by pheromone release, are critical for understanding the regulatory networks involved. The inability of the Mpyr-13-4 strain to produce this compound, despite expressing some female characteristics, strongly suggests that certain wild-type female-limited genes are essential for the pheromone biosynthetic cascade or its regulation biorxiv.org.

Identification of Genes Involved in this compound Biosynthesis and Perception

The identification of genes directly involved in this compound biosynthesis and perception is a complex but active area of research. In brown algae, the V sex chromosome is known to carry a masculinizing factor, while the U chromosome likely harbors loci required for a complete female developmental program researchgate.net. The inability of the feminized male Macrocystis pyrifera strain (lacking the U-specific region) to produce this compound suggests that the U-specific region is critical for the production of fully functional eggs, which includes the capacity for this compound synthesis researchgate.netbiorxiv.org.

Transcriptomic analyses have shown that the feminization phenotype in the Mpyr-13-4 strain was associated with a dramatic downregulation of two V-specific genes, including a candidate male-determining gene researchgate.net. While the exact genes for this compound biosynthesis have not been explicitly identified in the provided information, the insights from sex-biased gene expression studies and the impact of sex chromosome regions are crucial. Efforts are ongoing to identify genes and proteins involved in hormone biosynthesis and regulation in algae, shedding light on their evolutionary outcomes mdpi.com. Understanding the molecular nature and cellular localization of pheromone receptors also remains an area of active investigation mdpi.com.

Future Directions and Emerging Research Avenues for Lamoxirene

Technological Advancements for Pheromone Research

Development of Biosensors for Real-time Lamoxirene Detection

The development of highly sensitive and selective biosensors for real-time this compound detection represents a significant future direction. Given this compound's role as a potent, fast-acting pheromone in aquatic environments, real-time monitoring is crucial for understanding its ecological dynamics, dispersal patterns, and precise temporal effects on kelp reproduction. Current analytical methods, while effective, often involve laborious sample preparation and off-line analysis, limiting their utility for dynamic environmental or in-situ biological studies.

Challenges in developing such biosensors include the low threshold concentrations at which this compound is active, its volatile nature, and the complex chemical matrix of seawater, which can lead to interference. Addressing these challenges necessitates innovative sensor design and material science.

Proposed Biosensor Technologies:

Electrochemical Biosensors: These offer advantages in terms of sensitivity, portability, and potential for miniaturization. Future research could focus on developing amperometric or voltammetric sensors incorporating molecularly imprinted polymers (MIPs) or aptamers specifically designed to bind this compound. MIPs could provide a robust, synthetic recognition element, while aptamers, single-stranded nucleic acids or peptides, offer high specificity and affinity for small molecules. Initial hypothetical studies suggest that graphene-modified electrodes functionalized with this compound-specific aptamers could achieve detection limits in the picomolar range, with rapid response times.

Optical Biosensors: Techniques such as Surface Plasmon Resonance (SPR) or fluorescence-based sensors could enable label-free and highly sensitive detection. SPR platforms could be engineered to monitor the binding of this compound to immobilized recognition elements (e.g., antibodies or synthetic receptors), providing kinetic data on binding events. Fluorescence quenching or enhancement assays, utilizing fluorophores sensitive to this compound binding, could offer rapid, high-throughput screening capabilities. Early hypothetical prototypes indicate that a fiber-optic SPR sensor functionalized with a synthetic this compound receptor could detect concentrations as low as 50 pM within seconds.

Hypothetical Research Findings: Performance Metrics of Prototype this compound Biosensors

The following table illustrates hypothetical performance data for various prototype biosensor technologies under development for this compound detection, highlighting their potential in real-time monitoring.

| Biosensor Type | Recognition Element | Detection Limit (pM) | Response Time (seconds) | Selectivity (vs. related C11 hydrocarbons) | Stability (days) |

| Electrochemical (Aptamer-MIP) | Aptamer/MIP Composite | 15 | 10 | High | >30 |

| Optical (SPR) | Synthetic Receptor | 50 | 5 | Moderate | >20 |

| Fluorescent (Quantum Dot) | Ligand-gated QD | 80 | 3 | Moderate | >15 |

Note: Data presented in this table are hypothetical and illustrative of potential research outcomes.

Integration of Omics Technologies (Proteomics, Metabolomics) in Signaling Studies

While this compound's role as a sperm-releasing and attracting pheromone is established, the precise molecular mechanisms underlying its perception and subsequent signal transduction within the male gametophyte cells remain largely unexplored. Integrating 'omics' technologies, specifically proteomics and metabolomics, offers powerful avenues to comprehensively dissect these signaling pathways.

Proteomics:

The application of quantitative proteomics can identify proteins involved in this compound perception, downstream signaling cascades, and the ultimate cellular response leading to sperm release. Research would involve stimulating male gametophytes with this compound and comparing their protein expression profiles to unstimulated controls. Techniques such as isobaric tags for relative and absolute quantitation (iTRAQ) or label-free quantification coupled with high-resolution mass spectrometry (LC-MS/MS) could reveal differentially expressed proteins. This could lead to the identification of novel receptor proteins, components of G-protein coupled receptor (GPCR) pathways, ion channels, or enzymes whose activities are modulated by this compound.

Hypothetical Research Findings: Differentially Expressed Proteins in this compound-Stimulated Gametophytes

A hypothetical proteomic study might reveal significant changes in the expression of proteins associated with cellular excitability and motility following this compound exposure.

| Protein ID | Fold Change (Treated/Control) | p-value | Putative Function | Associated Pathway (Hypothetical) |

| P_001 | 3.2 | <0.001 | Voltage-gated Calcium Channel Subunit | Calcium Signaling, Sperm Motility |

| P_002 | 2.8 | <0.005 | Adenylyl Cyclase Isoform | cAMP Pathway |

| P_003 | 0.5 | <0.01 | Actin-binding Protein | Cytoskeletal Rearrangement |

| P_004 | 1.8 | <0.001 | G-protein Alpha Subunit | Pheromone Receptor Signaling |

Note: Data presented in this table are hypothetical and illustrative of potential research outcomes.

Metabolomics:

Metabolomics, the large-scale study of small molecules (metabolites) within cells, can provide a snapshot of the metabolic state of the gametophytes in response to this compound. By profiling changes in metabolite levels using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can identify metabolic pathways that are activated or repressed. This could reveal the involvement of secondary messengers (e.g., cyclic nucleotides, inositol (B14025) phosphates), energy metabolism shifts, or the production of specific signaling lipids that mediate the cellular response to this compound. Understanding these metabolic perturbations is critical for a holistic view of the pheromone's mechanism of action.

Hypothetical Research Findings: Metabolic Changes in this compound-Stimulated Gametophytes

A hypothetical metabolomic analysis could show alterations in key signaling molecules and energy metabolites.

| Metabolite ID | Fold Change (Treated/Control) | p-value | Putative Role/Pathway (Hypothetical) |

| M_001 | 4.5 | <0.001 | Cyclic GMP (cGMP) |

| M_002 | 0.6 | <0.005 | ATP |

| M_003 | 2.1 | <0.01 | Diacylglycerol (DAG) |

| M_004 | 1.7 | <0.001 | Inositol Trisphosphate (IP3) |

Note: Data presented in this table are hypothetical and illustrative of potential research outcomes.

The combined insights from proteomics and metabolomics will provide a comprehensive molecular map of this compound's signaling cascade, from initial perception to the final physiological response, opening new avenues for understanding chemical communication in marine ecosystems.

Q & A

Q. What is the structural configuration of Lamoxirene, and how was it experimentally determined?

this compound (C₁₄H₁₄O) was identified through high-resolution gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy. Its structure includes a cyclohepta-2,5-diene ring and a cis-epoxybutenyl side chain, confirmed via hydrogenation reactions and synthesis of stereoisomers . Key validation involved comparing synthetic and natural compounds' spectral data, with synthetic this compound matching natural samples in GC retention times and biological activity .

Q. What experimental methods are used to study this compound's role in spermatozoid release in Laminaria species?

Mature male gametophytes are exposed to silica particles loaded with this compound to trigger sperm release. Quantitative assays involve placing inert solvent droplets (e.g., FC-72) containing known pheromone concentrations near female gametophytes. Threshold concentrations (e.g., ~50 pmol for Laminaria digitata) and response times (8–12 seconds) are measured using video microscopy and statistical analysis of sperm accumulation .

Q. How is this compound synthesized and characterized for purity in laboratory settings?

Synthesis follows stereospecific epoxidation of desmarestene (a precursor) using m-chloroperbenzoic acid. Purification employs silver nitrate-impregnated silica gel chromatography with pentane/ether gradients. Purity (>95%) is confirmed via gas chromatography, and structural integrity is validated through LiAlH₄ reduction to stereoisomeric alcohols and catalytic hydrogenation to saturated derivatives .

Advanced Research Questions

Q. How does this compound's receptor specificity differ between spermatozoid release and chemotaxis?

Receptor profiling reveals distinct mechanisms:

- Spermatozoid release : Requires precise molecular interactions, as hydrogenation of this compound's terminal double bond reduces activity by 10⁵-fold.

- Chemotaxis : Tolerates structural analogs (e.g., desmarestene, furyl-cycloheptadiene), which are inactive in release assays but potent attractants. This divergence suggests separate receptor systems, supported by competitive inhibition studies and concentration-response curve analyses .

Q. What methodological approaches resolve contradictions in this compound's structure-activity relationships (SAR)?

SAR contradictions (e.g., variable activity of hydrogenated analogs) are addressed through iterative testing:

- Hydrogenation experiments : Saturation of specific double bonds (e.g., terminal vs. ring) quantifies their contribution to activity via threshold concentration shifts (e.g., 100-fold reduction for terminal bond saturation) .

- Synthetic analogs : Compounds like phenyl-substituted this compound (10) and azido-propenyl derivatives (11) test receptor flexibility. Activity metrics (e.g., accumulation factors) are statistically validated using Student’s t-tests to account for variability .

Q. How do comparative studies with other brown algal pheromones inform this compound’s evolutionary significance?

Phylogenetic analysis links this compound to desmarestene (found in Desmarestia), which shares chemotactic activity in Laminaria. These parallels suggest conserved receptor pathways in Laminariales and Desmarestiales. Experimental evidence includes cross-species bioassays and partition coefficient comparisons to quantify hydrophobic interactions critical for pheromone-receptor binding .

Q. What statistical frameworks are used to analyze this compound's concentration-response data in chemotaxis assays?

Data are modeled using sigmoidal dose-response curves spanning 7–8 orders of magnitude. Threshold concentrations (e.g., 1.4 × 10⁻¹² M for this compound) are calculated via nonlinear regression, while accumulation maxima (e.g., 2.8 × 10⁻⁸ M for desmarestene) are determined through iterative gradient testing. Error margins (e.g., p = 5–20% for enantiomer activity differences) are reported using confidence intervals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。